molecular formula C6H6N4S B3345505 3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- CAS No. 105774-81-0

3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo-

Cat. No.: B3345505
CAS No.: 105774-81-0
M. Wt: 166.21 g/mol
InChI Key: OQQWLENKRBACTK-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and thioxo groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-pyridinecarbonitrile with appropriate reagents to introduce the amino and thioxo groups. The reaction conditions often include the use of solvents like ethanol or pyridine and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as:

    Nitration: Introduction of nitro groups to the pyridine ring.

    Reduction: Conversion of nitro groups to amino groups.

    Thioxo Group Introduction: Using sulfur-containing reagents to introduce the thioxo group.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced amino derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- involves its interaction with specific molecular targets. The amino and thioxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: Lacks the amino and thioxo groups, making it less versatile.

    2,6-Pyridinedicarbonitrile: Contains two nitrile groups but lacks the amino and thioxo functionalities.

    4-Pyridinecarbonitrile: Similar structure but different substitution pattern.

Uniqueness

3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-diamino-6-sulfanylidene-3H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-2-3-4(8)1-5(9)10-6(3)11/h1,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQWLENKRBACTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=S)N=C1N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543613
Record name 4,6-Diamino-2-sulfanylidene-2,5-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105774-81-0
Record name 4,6-Diamino-2-sulfanylidene-2,5-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo-
Reactant of Route 2
3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo-
Reactant of Route 3
3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo-
Reactant of Route 4
3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo-
Reactant of Route 5
3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo-
Reactant of Route 6
3-Pyridinecarbonitrile, 4,6-diamino-2,5-dihydro-2-thioxo-

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